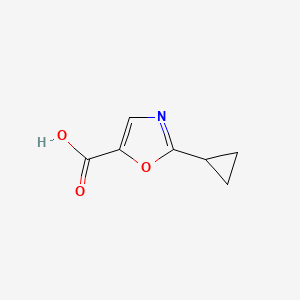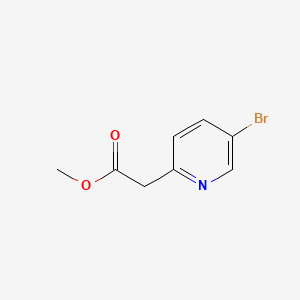
Methyl 2-(5-bromopyridin-2-YL)acetate
Übersicht
Beschreibung
“Methyl 2-(5-bromopyridin-2-YL)acetate” is a chemical compound with the CAS Number: 917023-06-4 . It has a molecular weight of 230.06 . The IUPAC name for this compound is methyl (5-bromo-2-pyridinyl)acetate . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-(5-bromopyridin-2-YL)acetate” is1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 2-(5-bromopyridin-2-YL)acetate” appears as a white to yellow to brown solid or liquid . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.11 , indicating its lipophilicity. Its water solubility is 1.15 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Efficient Large-Scale Synthesis : Methyl 2-(5-bromopyridin-2-yl)acetate is used in the synthesis of various compounds. For example, an efficient methodology for large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed. This method utilizes 5-bromo-2-chloropyridine for high-yielding routes to these compounds, highlighting its utility in large-scale synthesis (Morgentin et al., 2009).
Application in Crystal Structure Studies : It's used in crystal structure studies, such as in the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, demonstrating its role in the field of crystallography (Lee, Ryu, & Junseong Lee, 2017).
Chemical Reactions and Properties
Grignard Reaction : The compound plays a role in the Grignard reaction, an important process in organic chemistry. For instance, it's involved in the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, showcasing its relevance in organic experiment designs and drug intermediate synthesis (Min, 2015).
Bromination Studies : It is significant in bromination studies, such as the formation of 1-methyl-3,5,6-tribromopyridone-2 by bromination of 1-methyl-6-bromopyridone-2, which aids in understanding the mechanisms of bromine atom positioning in chemical structures (Wibaut & Wagtendonk, 2010).
Novel Compound Synthesis
Catalytic Applications : It's used in the synthesis of novel compounds, such as in electrochemical homocoupling catalyzed by nickel complexes, illustrating its role in developing new chemical compounds and processes (França et al., 2002).
Palladium-Catalyzed Reactions : Utilized in palladium-catalyzed reactions to synthesize novel pyridine derivatives, it showcases the compound's utility in creating new molecules with potential applications in various fields, including materials science and pharmaceuticals (Ahmad et al., 2017).
Safety And Hazards
“Methyl 2-(5-bromopyridin-2-YL)acetate” is associated with hazard statements H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with it are P261-P305+P351+P338 , suggesting measures to prevent or respond to exposure.
Eigenschaften
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAATLPQSKGUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-bromopyridin-2-YL)acetate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)
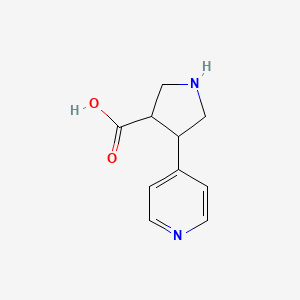
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)

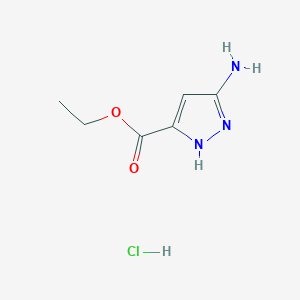
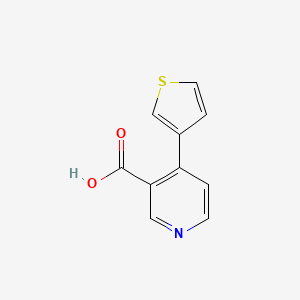

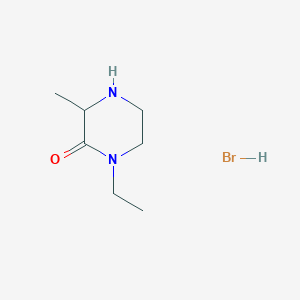
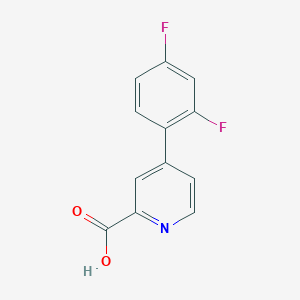
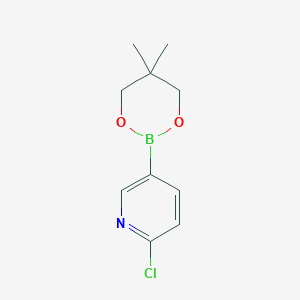
![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)
